Cas no 22715-34-0 (4,5,6-triamino-1,2-dihydropyrimidin-2-one)
22715-34-0 structure
Product Name:4,5,6-triamino-1,2-dihydropyrimidin-2-one
CAS-Nr.:22715-34-0
MF:C4H7N5O
MW:141.131279230118
CID:281019
PubChem ID:239950
Update Time:2025-11-02
4,5,6-triamino-1,2-dihydropyrimidin-2-one Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2(1H)-Pyrimidinone,4,5,6-triamino-
- 4,5,6-Triamino-1H-pyrimidin-2-one
- 4,5,6-triamino-2(1H)-Pyrimidinone
- 4,5,6-Triamino-2-oxo-dihydro-pyrimidin
- 4,5,6-triamino-1,2-dihydropyrimidin-2-one
- 4, 5, 6-triamino-1H-pyrimidin-2-one
- SCHEMBL34276
- A18479
- 22715-34-0
- FT-0714635
- 4,5,6-triaminopyrimidin-2(1h)-one
- Triamino-oxypyrimidin
- Pyrrolidine,1-[(2S)-2-amino-3-
- NSC-45758
- DTXSID50286433
- AKOS006340989
- 4,5,6-triaminopyrimidin-2-one
- EN300-105100
- methyl-1-thioxobutyl]- (9CI)
- NSC45758
-
- Inchi: 1S/C4H7N5O/c5-1-2(6)8-4(10)9-3(1)7/h5H2,(H5,6,7,8,9,10)
- InChI-Schlüssel: ZQBHGSSAKLGUBH-UHFFFAOYSA-N
- Lächelt: O=C1N=C(C(=C(N)N1)N)N
Berechnete Eigenschaften
- Genaue Masse: 141.06500
- Monoisotopenmasse: 141.06506
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 4
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 10
- Anzahl drehbarer Bindungen: 0
- Komplexität: 240
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 120
- XLogP3: -2.2
Experimentelle Eigenschaften
- Dichte: 2.16
- Siedepunkt: 613.2°Cat760mmHg
- Flammpunkt: 324.6°C
- Brechungsindex: 1.932
- PSA: 123.81000
- LogP: 0.26010
4,5,6-triamino-1,2-dihydropyrimidin-2-one Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-105100-0.05g |
4,5,6-triamino-1,2-dihydropyrimidin-2-one |
22715-34-0 | 95% | 0.05g |
$225.0 | 2023-10-28 | |
| Enamine | EN300-105100-0.1g |
4,5,6-triamino-1,2-dihydropyrimidin-2-one |
22715-34-0 | 95% | 0.1g |
$235.0 | 2023-10-28 | |
| Enamine | EN300-105100-0.25g |
4,5,6-triamino-1,2-dihydropyrimidin-2-one |
22715-34-0 | 95% | 0.25g |
$247.0 | 2023-10-28 | |
| Enamine | EN300-105100-0.5g |
4,5,6-triamino-1,2-dihydropyrimidin-2-one |
22715-34-0 | 95% | 0.5g |
$257.0 | 2023-10-28 | |
| Enamine | EN300-105100-1.0g |
4,5,6-triamino-1,2-dihydropyrimidin-2-one |
22715-34-0 | 1g |
$268.0 | 2023-06-10 | ||
| Enamine | EN300-105100-2.5g |
4,5,6-triamino-1,2-dihydropyrimidin-2-one |
22715-34-0 | 95% | 2.5g |
$400.0 | 2023-10-28 | |
| Enamine | EN300-105100-5.0g |
4,5,6-triamino-1,2-dihydropyrimidin-2-one |
22715-34-0 | 5g |
$619.0 | 2023-06-10 | ||
| Enamine | EN300-105100-10.0g |
4,5,6-triamino-1,2-dihydropyrimidin-2-one |
22715-34-0 | 10g |
$896.0 | 2023-06-10 | ||
| Enamine | EN300-105100-1g |
4,5,6-triamino-1,2-dihydropyrimidin-2-one |
22715-34-0 | 95% | 1g |
$268.0 | 2023-10-28 | |
| Enamine | EN300-105100-5g |
4,5,6-triamino-1,2-dihydropyrimidin-2-one |
22715-34-0 | 95% | 5g |
$619.0 | 2023-10-28 |
4,5,6-triamino-1,2-dihydropyrimidin-2-one Verwandte Literatur
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Jason Wan Lab Chip, 2020,20, 4528-4538
22715-34-0 (4,5,6-triamino-1,2-dihydropyrimidin-2-one) Verwandte Produkte
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Empfohlene Lieferanten
Beyond Pharmaceutical Co., Ltd
Gold Mitglied
CN Lieferant
Reagenz
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Reagenz
Zhejiang Brunova Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge